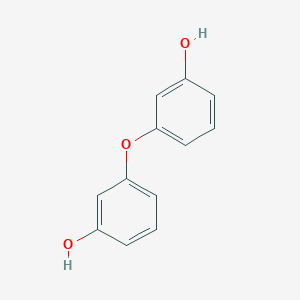

3-(3-Hydroxyphenoxy)phenol

Description

Significance of Aryloxy Phenols in Organic Chemistry and Materials Science

Aryloxy phenols are a significant class of compounds in the fields of organic chemistry and materials science. encyclopedia.pub Their fundamental structure, featuring an ether linkage between two aromatic rings with at least one hydroxyl group, provides a versatile scaffold for synthesizing a wide array of derivatives with tailored properties. encyclopedia.pubresearchgate.net In organic synthesis, phenols are recognized as crucial, readily available building blocks for creating more complex molecules found in agrochemicals, pharmaceuticals, and functional materials. researchgate.net

In materials science, the incorporation of aryloxy phenol (B47542) units into polymer backbones can significantly enhance thermal stability, flame retardancy, and mechanical properties. researchgate.net The rigid aromatic rings contribute to a high glass transition temperature, while the ether linkage can impart a degree of flexibility. Furthermore, the phenolic hydroxyl groups can act as antioxidants, protecting materials from degradation caused by oxidation. mdpi.com The synthesis of polymers containing these moieties, such as polyimides and polyesters, is an active area of research. encyclopedia.pubpsu.edu

Overview of Research Trajectories for 3-(3-Hydroxyphenoxy)phenol

Research involving this compound has followed several key trajectories, primarily focusing on its synthesis and its application as a monomer or precursor in the development of new materials and biologically active molecules.

Synthesis:

A significant portion of research has been dedicated to developing efficient synthetic routes to this compound and its derivatives. Traditional methods often involve nucleophilic aromatic substitution reactions, such as the Ullmann condensation, where a phenoxide reacts with an activated aryl halide. encyclopedia.pubresearchgate.net More recent synthetic strategies have explored metal-catalyzed cross-coupling reactions and the hydrolysis of diazonium salts. encyclopedia.pubmdpi.com For instance, a method involving the hydrolysis of intermediate diazonium salts in a two-phase system has been reported for the synthesis of 3-phenoxyphenol (B1222215), a related compound. encyclopedia.pubmdpi.com Another approach involves the reaction of 3-chlorocyclohex-2-en-1-one (B1617263) with phenols, followed by aromatization to form 3-(aryloxy)phenols. encyclopedia.pubmdpi.com

Applications in Polymer Chemistry:

A major area of interest is the use of this compound as a monomer in the synthesis of high-performance polymers. Its di-functional nature, with two hydroxyl groups, allows it to be incorporated into polyesters, polyethers, and other condensation polymers. Research has shown that polymers derived from aryloxy phenols can exhibit desirable properties such as high thermal stability and specific solubility characteristics. For example, it has been used in the preparation of modifiers for aromatic polyester (B1180765) resins.

Precursor for Functional Molecules:

Beyond polymers, this compound serves as a precursor for the synthesis of smaller, functional molecules with potential applications in medicine and materials science. For example, it has been used to create more complex structures containing benzophenone (B1666685) units, which are known for their UV-absorbing properties. nih.govontosight.ai The synthesis of methyl 3-(3-hydroxyphenoxy)acrylate, a potential precursor to a natural product, has also been reported, starting from resorcinol (B1680541), a related dihydroxybenzene. scielo.br

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 7034-31-3 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in polar solvents like ethanol (B145695) and methanol (B129727); limited solubility in water. solubilityofthings.com |

Table 2: Related Aryloxy Phenol Compounds in Research

| Compound Name | Key Research Application |

| 4-(3-Hydroxyphenoxy)benzoic acid | Synthesis of compounds with potential pharmacological activity. encyclopedia.pubresearchgate.net |

| 3-Phenoxyphenol | Production of functional plastics, specifically polyimide resin. encyclopedia.pubmdpi.com |

| 2-Amino-4-(3-amino-4-hydroxyphenoxy)phenol | Building block for complex organic molecules and use in biochemical assays. |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid 3-(4-benzoyl-3-hydroxyphenoxy)propyl ester | Potential polymer anti-aging agent. nih.gov |

| Methyl 3-(3-hydroxyphenoxy)acrylate | Precursor for the synthesis of natural products. scielo.br |

Table 3: Common Reagents in the Synthesis and Derivatization of Aryloxy Phenols

| Reagent | Role in Reaction |

| Resorcinol | Starting material for the synthesis of some aryloxy phenols. scielo.br |

| Aryl Halides | Reactant in nucleophilic aromatic substitution to form the ether linkage. encyclopedia.pub |

| Copper (Cu) catalysts (e.g., CuI, Cu(OAc)2) | Catalyst for Ullmann and other cross-coupling reactions. encyclopedia.pubresearchgate.net |

| Potassium Carbonate (K2CO3) | Base used in various coupling and substitution reactions. encyclopedia.pub |

| Hydrogen Bromide (HBr) / Boron Tribromide (BBr3) | Used for demethylation of methoxy (B1213986) precursors to yield phenols. encyclopedia.pubresearchgate.net |

| Thionyl Chloride (SOCl2) | Used to convert carboxylic acids to acid chlorides for further reaction. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxyphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILYKAQMEQJUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433393 | |

| Record name | Phenol, 3,3'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7034-31-3 | |

| Record name | Phenol, 3,3'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Hydroxyphenoxy Phenol

Strategies for Carbon-Oxygen Bond Formation

The construction of the diaryl ether linkage is a critical step in the synthesis of 3-(3-hydroxyphenoxy)phenol. Modern organic synthesis offers several powerful methods for achieving this transformation, with Ullmann-type couplings and nucleophilic aromatic substitutions being among the most prominent.

Ullmann-Type Coupling Reactions in this compound Synthesis

The Ullmann condensation, first reported in 1903, is a classic and widely used method for the formation of diaryl ethers through the copper-catalyzed reaction of an aryl halide with a phenol (B47542). beilstein-journals.org While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, significant advancements have led to milder and more efficient catalytic systems. beilstein-journals.orgresearchgate.net

Modern Ullmann-type syntheses of diaryl ethers, including the precursors to this compound, heavily rely on the use of copper catalysts in conjunction with various ligands. These ligands play a crucial role in accelerating the reaction, allowing for lower reaction temperatures and catalyst loadings. beilstein-journals.orgnih.gov

Research has shown that a variety of ligands can be effective in promoting the copper-catalyzed O-arylation of phenols. For instance, inexpensive and readily available ligands like N,N-dimethylglycine, 8-hydroxyquinoline, and salicylaldimines have been successfully employed. beilstein-journals.orgorganic-chemistry.orgrhhz.net The choice of ligand can significantly impact the reaction's efficiency and substrate scope. beilstein-journals.org For example, a screening of 56 structurally diverse multidentate ligands for the Ullmann diaryl ether synthesis revealed that while many ligands showed catalytic activity, N,N-dimethylglycine was among the most effective under the tested conditions. beilstein-journals.orgnih.gov The study also highlighted that N-methylated amino acid-derived N,O-ligands and N,N-ligands with small bite angles were particularly efficient. beilstein-journals.orgnih.gov

The selection of the copper source is also a critical parameter. Studies have indicated that copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) are often the most effective copper sources for these transformations. organic-chemistry.org The combination of a suitable copper salt and an effective ligand is key to achieving high yields and good functional group tolerance.

Table 1: Comparison of Ligands in Copper-Catalyzed Diaryl Ether Synthesis

| Ligand | Catalyst System | Key Features | Reference |

|---|---|---|---|

| N,N-Dimethylglycine | CuI | Highly effective for coupling aryl iodides and bromides at 90°C. | beilstein-journals.orgorganic-chemistry.org |

| 8-Hydroxyquinoline | Cu(I) salts | Commonly used, effective on a large scale. | nih.gov |

| Salicylaldimines | CuI | Allows for successful coupling under mild conditions. | rhhz.net |

Optimizing reaction conditions is paramount for the successful synthesis of this compound via Ullmann-type coupling. Key parameters that are often fine-tuned include the choice of base, solvent, and temperature.

Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used as bases in these reactions. organic-chemistry.orgrhhz.net The base plays a crucial role in the deprotonation of the phenol, forming the more nucleophilic phenoxide species. The choice of solvent can also have a significant impact on the reaction outcome, with solvents like acetonitrile (B52724), dioxane, and N-methyl-2-pyrrolidone (NMP) being commonly employed. organic-chemistry.orgrhhz.netresearchgate.net

For instance, one optimized protocol for a general and mild Ullmann-type synthesis of diaryl ethers involves using catalytic copper(I) oxide, a suitable ligand, and cesium carbonate as the base in acetonitrile. organic-chemistry.org The addition of molecular sieves can also be beneficial in preventing side reactions. organic-chemistry.org Temperature is another critical factor, with modern methods often allowing for reactions to be carried out at significantly lower temperatures (e.g., 80-110 °C) compared to the classical Ullmann conditions. rhhz.netnih.gov

Microwave-assisted copper catalysis has also emerged as a green and efficient methodology, offering advantages such as operational simplicity, rapid heating, shorter reaction times, and higher chemical yields. mdpi.comresearchgate.net

Table 2: Optimization of Reaction Conditions for Ullmann-Type Diaryl Ether Synthesis

| Parameter | Optimized Condition | Effect | Reference |

|---|---|---|---|

| Base | Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) | Promotes deprotonation of the phenol. | organic-chemistry.orgrhhz.net |

| Solvent | Acetonitrile, Dioxane, or NMP | Influences reaction rate and solubility. | organic-chemistry.orgrhhz.netresearchgate.net |

| Temperature | 80-110 °C | Allows for milder reaction conditions. | rhhz.netnih.gov |

| Technology | Microwave irradiation | Reduces reaction time and improves yield. | mdpi.comresearchgate.net |

Hydrolysis of Diazonium Salts in Phenoxy Linkage Formation

The formation of a phenol group via the hydrolysis of an aryl diazonium salt is a fundamental transformation in organic synthesis. This method is applicable to the synthesis of this compound, typically starting from a corresponding aniline (B41778) precursor, 3-(3-aminophenoxy)phenol. The general process involves the diazotization of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). uobaghdad.edu.iq The resulting diazonium salt is moderately stable in the cold aqueous acid solution. uobaghdad.edu.iq

The standard method for converting the diazonium salt to the phenol involves heating the acidic solution, which thermally decomposes the salt to yield the desired phenol, nitrogen gas, and acid. uobaghdad.edu.iqpitt.edu However, this approach often requires high temperatures and strongly acidic conditions, which can lead to competing side reactions and may not be suitable for substrates with sensitive functional groups. pitt.edu

To overcome these limitations, milder and more efficient procedures have been developed. In 2015, Taniguchi et al. reported a high-yield synthesis of related phenoxyphenols through the hydrolysis of intermediate diazonium salts in a two-phase system of cyclopentyl methyl ether (CPME) and water. encyclopedia.pub This method was highlighted as a key step in producing raw materials for functional plastics, such as polyimide resins. encyclopedia.pub Another advanced approach involves the copper-catalyzed decomposition of the diazonium salt. pitt.edu This procedure can be conducted at low temperatures (e.g., 0 °C) and short reaction times, where aryl radicals are generated by cuprous oxide and subsequently oxidized to the phenol by hydrated cupric ions, significantly reducing the formation of byproducts. pitt.edu

Adaptations of Sonogashira Coupling for Biaryl Ether Synthesis

The Sonogashira coupling is a cornerstone of modern cross-coupling chemistry, renowned for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgorganic-chemistry.org The reaction is characteristically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, such as CuI, in the presence of an amine base. libretexts.orgorganic-chemistry.org Its primary and well-established application is the synthesis of arylalkynes and conjugated enynes. libretexts.org

It is crucial to clarify that the direct formation of a biaryl ether C-O bond, such as the one in this compound, is not a standard application of the Sonogashira reaction. The mechanism of the Sonogashira coupling involves oxidative addition, transmetalation, and reductive elimination pathways tailored for C-C bond formation. libretexts.org The synthesis of diaryl ethers is conventionally achieved through other copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type C-O couplings, which are mechanistically distinct.

Confusion may arise from literature where various cross-coupling reactions are discussed in proximity. For instance, some sources may use a general heading like "Sonogashira Coupling" while describing a reaction that is mechanistically different. encyclopedia.pub An example is the copper-catalyzed interaction between aryl boronic acids and phenols to form diaryl ethers, which is a variant of C-O coupling chemistry, not a Sonogashira reaction. encyclopedia.pub Therefore, while the Sonogashira reaction is a powerful tool in organic synthesis, its adaptation for the direct synthesis of the biaryl ether core of this compound is not a conventional or reported strategy.

Aromatization Reactions from Cyclic Precursors

A modern and elegant strategy for constructing meta-substituted phenols involves the aromatization of specifically functionalized cyclohexenone precursors. This approach circumvents some challenges associated with classical aromatic substitution patterns and provides a regiochemically defined pathway to the target phenol. ualberta.caresearchgate.net

Conversion of 3-(Aryloxy)cyclohex-2-en-1-ones to 3-(Aryloxy)phenols

A multi-step synthetic sequence reported in 2023 by the research group of Clive provides a robust method for preparing 3-(aryloxy)phenols from cyclic precursors. encyclopedia.pubmdpi.com This methodology is notable for its use of mild conditions in the final aromatization step, avoiding the high temperatures and heavy metal catalysts often required in classical Ullmann ether syntheses. ualberta.ca

The synthesis proceeds through a defined sequence of reactions:

Formation of the Cyclohexenone Precursor : The initial step involves the reaction of 3-chlorocyclohex-2-en-1-one (B1617263) with a phenol, such as resorcinol (B1680541), in the presence of a base like potassium carbonate (K₂CO₃). encyclopedia.pubsmolecule.com This nucleophilic substitution reaction forms the key intermediate, a 3-(aryloxy)cyclohex-2-en-1-one. encyclopedia.pubmdpi.com

Halogenation : The synthesized cyclic enone is then subjected to bromination at the C(2) position. encyclopedia.pubmdpi.com This is typically achieved using N-bromosuccinimide (NBS) as the bromine source in a polar aprotic solvent like dimethylformamide (DMF). encyclopedia.pubsmolecule.com

Aromatization : The final and crucial step is the aromatization of the resulting 2-bromo-3-(aryloxy)cyclohex-2-en-1-one. encyclopedia.pubresearchgate.net Treatment with a strong, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent such as toluene (B28343) (PhMe) or acetonitrile (MeCN) at room temperature, induces an elimination reaction that leads to the formation of the aromatic phenol ring. encyclopedia.pubualberta.camdpi.com

This sequence provides a controlled and efficient route to 3-(aryloxy)phenols like this compound.

Table 1: Key Reagents and Conditions for Aromatization Synthesis

| Step | Reaction Type | Key Reagents | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| 1 | Nucleophilic Substitution | 3-chlorocyclohex-2-en-1-one, Phenol, K₂CO₃ | N/A | N/A | encyclopedia.pub, smolecule.com |

| 2 | Bromination | N-bromosuccinimide (NBS) | DMF | N/A | encyclopedia.pub, mdpi.com |

Functional Group Transformations for this compound Synthesis

Functional group transformations, particularly in the final stages of a synthesis, are critical for unmasking reactive groups like phenols. The demethylation of a methoxy (B1213986) ether is a common and highly effective strategy for the preparation of the final this compound compound from a more stable or synthetically accessible precursor. encyclopedia.pubmdpi.com

Demethylation of m-Methoxy Phenol Precursors

The cleavage of an aryl methyl ether to reveal a hydroxyl group is a pivotal reaction in the synthesis of many phenolic compounds. encyclopedia.pub For the synthesis of this compound, this typically involves the demethylation of a precursor such as 3-methoxy-3'-hydroxydiphenyl ether or 3,3'-dimethoxydiphenyl ether. This transformation can be achieved through various chemical methods, with acid-catalyzed cleavage being one of the most prevalent and effective approaches. encyclopedia.pubmdpi.com The use of potent acids facilitates the removal of the methyl group, converting the methoxy functional group (-OCH₃) into a hydroxyl group (-OH). encyclopedia.pubmdpi.com

Acid-Catalyzed Demethylation (e.g., Hydrogen Bromide, Boron Tribromide)

Strong acids, including both Brønsted acids like hydrogen bromide (HBr) and Lewis acids like boron tribromide (BBr₃), are highly effective reagents for the demethylation of aryl methyl ethers. encyclopedia.pubmdpi.com

Hydrogen Bromide (HBr): Hydrogen bromide, typically used as a 48% aqueous solution in acetic acid, is a classic and robust reagent for ether cleavage. mdpi.com The reaction generally requires heating the substrate under reflux to drive the demethylation to completion. encyclopedia.pubmdpi.com For instance, research by Kormos and his team involved the synthesis of 4-(3-hydroxyphenoxy) benzoic acid from its corresponding methoxy precursor by refluxing it with 48% HBr in acetic acid. encyclopedia.pubmdpi.com Similarly, Hu and his group employed demethylation with HBr in acetic acid as the final step in synthesizing other complex diaryl ether phenols. mdpi.com While effective, the high temperatures and strong acidic nature of this method may not be suitable for all substrates.

Boron Tribromide (BBr₃): Boron tribromide is a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers, often favored for its high efficiency under milder conditions compared to HBr. encyclopedia.pubmdpi.com The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), and can often proceed at room temperature or even lower temperatures (e.g., -78 °C to room temperature). mdpi.comorgsyn.org In 2022, Yamamoto et al. reported the use of BBr₃ as the dealkylating agent to synthesize N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide from its methoxy derivative. encyclopedia.pub The potent nature of BBr₃ makes it particularly valuable for cleaving otherwise stubborn ethers or for use with substrates containing sensitive functional groups that would not tolerate the harsh conditions of refluxing HBr. orgsyn.orgnih.gov However, BBr₃ is a toxic and expensive reagent that fumes in air, requiring careful handling. orgsyn.orgphasetransfercatalysis.com

Table 2: Comparison of Acid-Catalyzed Demethylation Reagents

| Reagent | Type | Typical Conditions | Solvents | Key Features | Reference |

|---|---|---|---|---|---|

| Hydrogen Bromide (HBr) | Brønsted Acid | Reflux | Acetic Acid, Water | Cost-effective, robust, suitable for scale-up. Requires high temperatures. | encyclopedia.pub, mdpi.com, phasetransfercatalysis.com |

| Boron Tribromide (BBr₃) | Lewis Acid | -78 °C to Room Temp | Dichloromethane (DCM), n-pentane | Highly efficient, works at low temperatures, suitable for sensitive substrates. Toxic and expensive. | encyclopedia.pub, mdpi.com, orgsyn.org |

Catalytic Demethylation Using Transition Metals

Catalytic demethylation presents a crucial pathway for the synthesis of this compound from its methoxy precursors. This process involves the cleavage of a methyl group from a methoxy-substituted aromatic ring to yield a hydroxyl group. researchgate.net Transition metal catalysts, including copper and palladium, are frequently employed to facilitate this transformation through various mechanisms such as hydrogenation and C-H bond activation. encyclopedia.pub

The demethylation of lignin-derived compounds, which often contain methoxy groups, can lead to the formation of phenolic hydroxyl groups. mdpi.com While substantial demethylation has been observed over nickel and iron-based catalysts at relatively high temperatures, non-promoted molybdenum sulfide (B99878) (MoS₂) catalysts have also shown to be beneficial for this process. mdpi.com

Research has demonstrated the use of boron tribromide (BBr₃) as an effective dealkylating agent for the demethylation of methoxy derivatives to produce aryloxy phenols. For instance, N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide was synthesized from its corresponding methoxy analog using BBr₃. encyclopedia.pub Similarly, 4-(3-hydroxyphenoxy)benzoic acid has been synthesized by refluxing 4-(3-methoxyphenoxy)benzoic acid with 48% hydrogen bromide in acetic acid. encyclopedia.pub

Table 1: Catalytic Demethylation Methods for Phenolic Compounds

| Precursor | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Methoxyphenol | CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ | 90°C | 3-Hydroxyphenol | |

| 4-(3-Methoxyphenoxy) benzoic acid | 48% HBr in Acetic Acid | Reflux | 4-(3-Hydroxyphenoxy) benzoic acid | encyclopedia.pub |

| Methoxy Derivatives | BBr₃ | - | Aryloxy Phenols | encyclopedia.pub |

| Lignin (B12514952) | Ni-, Fe-based catalysts; MoS₂ | High Temperature | Phenolic Compounds | mdpi.com |

Hydrogenation Reactions for Phenoxy Amine Derivatives

Hydrogenation is a key reaction in the synthesis of this compound and its derivatives, particularly in the conversion of nitro or amino groups. In one synthetic route, 5-chloro-2-nitroaniline (B48662) and resorcinol are reacted to form 5-(3-hydroxyphenoxy)-2-nitroaniline. Subsequent hydrogenation of this intermediate using a Palladium on carbon (Pd/C) catalyst yields 4-(3-hydroxyphenoxy)-1,2-benzenediamine. encyclopedia.pub

Another example involves the reductive amination of an oxime derivative. The oxime of 3-(4-methoxyphenoxy)benzaldehyde (B1360231) can be catalytically hydrogenated using Pd/C and ammonium (B1175870) formate (B1220265) in methanol (B129727) to produce 3-(4-methoxyphenoxy)benzylamine. Furthermore, the reduction of 3-(3-methoxyphenoxy)nitrobenzene, synthesized via nucleophilic aromatic substitution, can be achieved through catalytic hydrogenation with 5% Pd/C to yield the corresponding amine.

Table 2: Hydrogenation of Phenoxy Amine Precursors

| Starting Material | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| 5-(3-Hydroxyphenoxy)-2-nitroaniline | Pd/C, H₂ | 4-(3-Hydroxyphenoxy)-1,2-benzenediamine | encyclopedia.pub |

| 3-(4-Methoxyphenoxy)benzaldehyde oxime | Pd/C, Ammonium Formate, Methanol | 3-(4-Methoxyphenoxy)benzylamine | |

| 3-(3-Methoxyphenoxy)nitrobenzene | 5% Pd/C, H₂ (1 atm) | 3-(3-Methoxyphenoxy)aniline |

Esterification Reactions of Phenol-Containing Carboxylic Acids

Esterification of phenol-containing carboxylic acids is a valuable method for producing derivatives that can serve as intermediates in the synthesis of more complex molecules. These esters are important in various fields, including pharmaceutical and agricultural chemistry. google.com

A process for the esterification of phenolic carboxylic acids using (C₁-C₃) alcohols in the presence of acidic catalysts has been developed. This method avoids the simultaneous etherification of the phenolic hydroxyl groups by carefully controlling the reaction conditions, such as continuously metering in an excess of a water-containing alcohol at the boiling point while distilling off a ternary mixture of solvent, alcohol, and water. google.com

For example, 4-(3-hydroxyphenoxy)benzoic acid can be condensed with piperazine (B1678402) using N-ethylcarbodiimide hydrochloride (EDC·HCl) and catalytic hydroxybenzotriazole (B1436442) (HOBt) to synthesize N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide. encyclopedia.pub

Table 3: Esterification of Phenol-Containing Carboxylic Acids

| Carboxylic Acid | Reagents | Product | Reference |

|---|---|---|---|

| 4-(3-Hydroxyphenoxy) benzoic acid | Piperazine, EDC·HCl, HOBt | N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide | encyclopedia.pub |

| Phenolic Carboxylic Acids | (C₁-C₃) Alcohols, Acidic Catalyst, Water-immiscible solvent | Esters of Phenolic Carboxylic Acids | google.com |

Scalability and Industrial Production Considerations for this compound

The industrial production of this compound and its derivatives requires careful consideration of scalability, efficiency, and cost-effectiveness. The synthesis of phenols from arylboronic acids has gained attention due to the ready availability and low toxicity of the starting materials. nih.gov However, methods involving expensive metal catalysts may not be favorable for large-scale commercial synthesis. nih.gov

For industrial applications, synthetic routes are often optimized for larger-scale production. This can involve the use of continuous flow reactors to improve heat and mass transfer, leading to better scalability and reproducibility. Advanced purification techniques like recrystallization and chromatography are also commonly employed to ensure high yield and purity of the final product.

The development of scalable and green synthetic methods is of great importance. One such method is the one-minute synthesis of substituted phenols from arylboronic acids using hydrogen peroxide in ethanol (B145695) at ambient temperature, which avoids the need for metal catalysts and harsh reaction conditions. rsc.org Such protocols are beneficial for large-scale synthesis as they are often more economical and environmentally friendly. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 3 Hydroxyphenoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 3-(3-Hydroxyphenoxy)phenol, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about its atomic connectivity and chemical environment.

Proton (¹H) NMR for Structural Confirmation

The protons on the two aromatic rings are expected to show distinct signals. The hydroxyl (-OH) protons typically appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. Protons on aromatic rings exhibit chemical shifts and splitting patterns influenced by their position relative to the hydroxyl and ether functional groups. For instance, in related phenolic compounds, aromatic protons typically resonate between 7-8 ppm, while the hydroxyl proton signal can be found in the 4–7 ppm range. scielo.br

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | Multiplet (m) |

| Phenolic -OH | 4.0 - 7.0 | Broad Singlet (br s) |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer than 12 signals are expected for the carbon atoms. The carbon atoms directly bonded to the electronegative oxygen atoms (C-O) of the ether and hydroxyl groups will be deshielded and thus appear at lower field (higher ppm values), typically in the range of 150-160 ppm. The other aromatic carbons would resonate in the typical range of 105-135 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| C-OH | 155 - 160 |

| C-O-C | 155 - 160 |

| Aromatic C-H & C-C | 105 - 135 |

Stereochemical Assignments via Coupling Constants (e.g., for acrylate (B77674) derivatives)

NMR coupling constants are invaluable for determining the stereochemistry of molecules, particularly the configuration of double bonds. This is well-illustrated in the analysis of acrylate derivatives of this compound.

In a study on methyl 3-(3-hydroxyphenoxy)acrylate, the stereochemistry of the acrylate double bond was assigned using the vicinal coupling constant (³J) between the vinylic protons in the ¹H NMR spectrum. libretexts.org The magnitude of this coupling constant is dependent on the dihedral angle between the coupled protons, which is different for cis and trans isomers.

A trans configuration typically shows a larger coupling constant, in the range of 12 to 18 Hz . libretexts.org

A cis configuration exhibits a smaller coupling constant, in the range of 6 to 12 Hz . libretexts.org

In the specific case of methyl 3-(3-hydroxyphenoxy)acrylate, the observed coupling constant for the synthesized product was 12.1 Hz. libretexts.org While this value is on the borderline between the two ranges, a photoisomerization reaction was performed to definitively confirm that the synthesized isomer possessed the trans configuration. libretexts.org This demonstrates the critical role of coupling constants in making unequivocal stereochemical assignments.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₂H₁₀O₂), the molecular ion peak [M]⁺• would be expected at an m/z (mass-to-charge ratio) of 186.

The fragmentation of diaryl ethers and phenols typically proceeds through specific pathways. The primary fragmentation for this compound would likely involve:

Cleavage of the ether bond : This is a common fragmentation pathway for ethers, which would lead to the formation of ions corresponding to the phenoxy and hydroxyphenoxy moieties.

Loss of carbon monoxide (CO) : A characteristic fragmentation for phenols, where the molecular ion loses a CO molecule (28 Da), often after rearrangement.

Loss of a hydrogen radical (H•) : Formation of an [M-1]⁺ ion is common for aromatic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. While specific experimental HRMS data for this compound was not found in the search, the theoretical exact mass can be calculated from its molecular formula, C₁₂H₁₀O₂. HRMS is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas.

Calculated Exact Mass for C₁₂H₁₀O₂

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺• | C₁₂H₁₀O₂ | 186.06808 |

| [M+H]⁺ | C₁₂H₁₁O₂ | 187.07591 |

| [M-H]⁻ | C₁₂H₉O₂ | 185.06026 |

Vibrational Spectroscopy

Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

A strong and broad absorption band for the O-H stretching of the phenolic hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding. scielo.br

Sharp peaks corresponding to aromatic C-H stretching just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations appear as a series of bands in the 1400-1650 cm⁻¹ region.

A strong absorption due to the asymmetric C-O-C stretching of the diaryl ether linkage, which is characteristic for aromatic ethers and typically found between 1200-1300 cm⁻¹.

The in-plane O-H bending and C-O stretching vibrations of the phenol (B47542) group are expected in the 1300-1400 cm⁻¹ range.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C stretch | 1400 - 1650 | Medium to Strong |

| Asymmetric C-O-C stretch (ether) | 1200 - 1300 | Strong |

| C-O stretch (phenol) | ~1200 | Strong |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In the case of 3,3'-oxydiphenol, the FT-IR spectrum provides key insights into its structure. The presence of hydroxyl (-OH) and ether (C-O-C) groups is confirmed by characteristic absorption bands. While a complete spectrum for the specific compound is not detailed in the provided search results, data for the related compound 4,4'-dihydroxydiphenyl ether shows characteristic peaks for the O-H stretch between 3300–3500 cm⁻¹ and the C-O-C ether linkage at 1240 cm⁻¹. For a polymer containing 3,3'-oxydiphenol, characteristic absorptions for the imide group were observed around 1780 cm⁻¹ (asymmetrical C=O stretching) and 1730 cm⁻¹ (symmetrical C=O stretching), along with C-N stretching at 1390 cm⁻¹ and C-O stretching in the 1200-1100 cm⁻¹ region. rsc.org

General characteristic IR absorptions for phenols include a broad peak around 3500 cm⁻¹ for the –OH group and aromatic ring bands at 1500 and 1600 cm⁻¹. irbnet.de The specific bands for this compound would confirm the presence of both the phenolic hydroxyl groups and the diaryl ether linkage.

Table 1: Characteristic FT-IR Absorption Bands for Related Phenolic Ethers

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Phenolic O-H | Stretching | 3300 - 3500 | |

| Aryl C-O-C | Stretching | ~1240 | |

| Aromatic C=C | Stretching | 1500, 1600 | irbnet.de |

Resonance Raman Spectroscopy for Mechanistic Insights

Resonance Raman (RR) spectroscopy is a specialized technique that provides enhanced sensitivity and selectivity for specific parts of a molecule, known as chromophores. northwestern.edu By tuning the excitation laser wavelength to match an electronic transition of the chromophore, the vibrational modes associated with that part of the molecule are selectively amplified. northwestern.edu

While specific Resonance Raman studies focused solely on this compound were not found in the search results, the technique is highly applicable for studying diaryl ethers and related phenolic compounds. scilit.com For instance, in other complex systems, RR spectroscopy has been used to selectively enhance vibrations of metal-bound tyrosinate, a phenolic derivative, to probe its interaction with the metal center. researchgate.net This demonstrates the technique's power in elucidating the structure and environment of specific molecular moieties. For this compound, RR could be used to probe the electronic structure of the phenoxy-phenol backbone, providing mechanistic insights into processes like oxidation or its role in larger molecular complexes by selectively exciting its UV absorption bands.

Electronic Spectroscopy

Electronic spectroscopy involves probing the electronic transitions within a molecule by measuring the absorption and emission of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of a molecule is characteristic of its conjugated systems. For phenolic compounds, absorption bands are typically observed in the ultraviolet region. irbnet.de The introduction of an ether linkage, as in this compound, influences the electronic structure and thus the absorption spectrum.

Studies on polymers incorporating 3,3'-oxydiphenol have shown cutoff wavelengths ranging from 338 to 400 nm. rsc.org This indicates that the monomer unit itself absorbs in the UV region. The exposure of 3,3'-dihydroxydiphenyl ether to UV radiation is known to induce photo-oxidation, leading to changes in the material's properties, such as yellowing. irbnet.de

Fluorescence Spectroscopy for Emissive Properties

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This emissive property is sensitive to the molecule's structure and environment. While many simple phenols have low fluorescence, their derivatives can be highly fluorescent.

The binding properties of macrocycles containing bis(3-hydroxyphenoxy) units have been investigated using steady-state fluorescence spectroscopy. These studies showed that the fluorescence properties could be modulated by complexation with cations, exhibiting either quenching or enhancement depending on the counter-ion. This suggests that the emissive properties of the this compound moiety are sensitive to its chemical environment and can be harnessed for sensing applications.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Table 2: Example of Crystallographic Data for a Related Compound This table presents hypothetical data for illustrative purposes, as specific data for this compound was not found.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.7708 |

| b (Å) | 10.8979 |

| c (Å) | 19.414 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1432.5 |

| Z | 4 |

Source: Hypothetical data based on a representative small organic molecule. caltech.edu

Photoelectron Photoion Coincidence (PEPICO) Spectroscopy for Mechanistic Investigations

Photoelectron Photoion Coincidence (PEPICO) spectroscopy is an advanced mass spectrometry technique that provides detailed mechanistic insights into the dissociation and reaction dynamics of gas-phase molecules. wikipedia.org It works by ionizing a molecule and then detecting the resulting cation and electron in coincidence. wikipedia.orgresearchgate.net This allows for the selection of ions based on their internal energy, providing a powerful tool for studying reaction mechanisms. wikipedia.orgresearchgate.net

There are no specific PEPICO studies on this compound found in the search results. However, the technique has been applied to lignin (B12514952) model compounds, which share structural similarities (e.g., phenolic and ether linkages). acs.org These studies help to understand complex reaction pathways, identify short-lived intermediates, and elucidate decomposition mechanisms in processes like pyrolysis. rsc.orgrsc.org PEPICO is particularly valuable for distinguishing between isomers and identifying reactive species like radicals that are difficult to detect with other methods. nih.gov Applying PEPICO to this compound could reveal detailed information about its gas-phase ionization, fragmentation pathways, and thermochemistry.

Reactivity and Chemical Transformations of 3 3 Hydroxyphenoxy Phenol

Oxidation Reactions of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups are the primary sites of oxidative transformations in 3-(3-hydroxyphenoxy)phenol. Oxidation can lead to the formation of various products, including quinone derivatives, through processes that may involve hydrogen atom transfer (HAT) and the participation of metal complexes.

Phenols are readily oxidized to quinones, and it is expected that this compound would undergo similar transformations. researchgate.netmdpi.com The oxidation of phenols can be achieved using a variety of oxidizing agents. nih.gov Depending on the reaction conditions and the oxidant used, different quinone structures could potentially be formed from this compound. For instance, oxidation could occur on one or both of the phenolic rings. The synthesis of hydroxyquinones from phenol (B47542) derivatives is a well-established area of organic chemistry. researchgate.netmdpi.com While specific studies on the oxidation of this compound to quinones are not prevalent in the reviewed literature, the general reactivity of phenols suggests that such transformations are feasible. researchgate.netmdpi.com

The initial step in many phenol oxidation reactions is the abstraction of a hydrogen atom from the hydroxyl group, a process known as hydrogen atom transfer (HAT). mdpi.comresearcher.lifescripps.edu This process generates a phenoxyl radical, which is a key intermediate in the subsequent formation of oxidation products. mdpi.com The bond dissociation energy (BDE) of the O-H bond is a critical factor in HAT reactions, with weaker O-H bonds being more susceptible to abstraction. mdpi.com The stability of the resulting phenoxyl radical also plays a crucial role. For this compound, the presence of the second hydroxyphenoxy substituent may influence the BDE of the phenolic O-H bonds and the stability of the corresponding radicals. While direct experimental data for this specific molecule is scarce, the principles of HAT in phenolic systems are well-documented. nih.gov

Copper complexes, particularly cupric-superoxo species, are known to play a significant role in the oxidation of phenols in both biological and synthetic systems. nih.gov These complexes can act as potent oxidants, capable of initiating the oxidation cascade by abstracting a hydrogen atom from the phenolic hydroxyl group. nih.gov The mechanism often involves the formation of a copper-phenolate intermediate, followed by electron transfer to generate the phenoxyl radical and a reduced copper species. While research has not specifically detailed the interaction of this compound with cupric-superoxo complexes, the general reactivity of phenols with such complexes suggests that this would be a viable pathway for its oxidation. nih.gov

Reduction Reactions of Aromatic Rings and Functional Groups

While phenols are more commonly associated with oxidation, the aromatic rings of this compound can undergo reduction under certain conditions. Catalytic hydrogenation, for example, can reduce the aromatic rings to cyclohexyl rings, although this typically requires high pressures and temperatures and a suitable catalyst. The ether linkage is generally stable to these conditions. It is important to note that the reduction of the aromatic rings would lead to the loss of aromaticity and a significant change in the chemical properties of the molecule.

Electrophilic Aromatic Substitution Reactions on the Phenolic Moieties

The hydroxyl groups of this compound are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org This is due to the ability of the oxygen atom to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion). byjus.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions that phenols undergo include:

Halogenation: Reaction with bromine or chlorine in a non-polar solvent would be expected to yield mono-, di-, or polyhalogenated products. byjus.com The positions of substitution would be ortho and para to the hydroxyl groups.

Nitration: Treatment with dilute nitric acid would likely result in the formation of nitro-substituted derivatives at the ortho and para positions. byjus.com

Sulfonation: Reaction with sulfuric acid would introduce sulfonic acid groups onto the aromatic rings.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, onto the aromatic rings, although the presence of the hydroxyl groups can sometimes lead to complications due to their interaction with the Lewis acid catalyst. masterorganicchemistry.com

The presence of two activated aromatic rings in this compound suggests that polysubstitution is likely, and controlling the degree of substitution could be challenging. byjus.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Products (Illustrative) |

| Bromination | Br₂ | Mono-, di-, and polybrominated derivatives |

| Nitration | HNO₃ | Mono- and dinitro derivatives |

| Sulfonation | SO₃/H₂SO₄ | Mono- and disulfonic acid derivatives |

Nucleophilic Aromatic Substitution Reactions on the Phenolic Moieties

Nucleophilic aromatic substitution (SNA) on phenols is generally difficult because the hydroxyl group is a poor leaving group and the electron-rich aromatic ring repels nucleophiles. masterorganicchemistry.com However, SNA can occur if the aromatic ring is activated by strongly electron-withdrawing groups (EWGs) at the ortho and/or para positions to a suitable leaving group (like a halogen). masterorganicchemistry.comosti.gov In the case of this compound, in its native state, it is not predisposed to nucleophilic aromatic substitution. For such a reaction to occur, the hydroxyl groups would first need to be converted into better leaving groups, or strongly deactivating groups would need to be introduced onto the aromatic rings. For instance, if the molecule were halogenated, subsequent reaction with a strong nucleophile under forcing conditions might lead to substitution. nih.gov

Derivatization Strategies for this compound

Derivatization of this compound can be targeted at two main sites: the phenolic hydroxyl groups and the aromatic rings. These modifications are used to alter the molecule's physical and chemical properties for various applications.

The two hydroxyl groups on the this compound molecule are primary sites for functionalization due to their reactivity. Common derivatization strategies include etherification and esterification. ambeed.comkhanacademy.org

Etherification: This reaction involves converting the phenolic hydroxyl group into an ether. A common method is the Williamson ether synthesis, where a strong base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. ambeed.com This approach allows for the introduction of various alkyl or aryl groups. While etherification of phenols with alcohols can occur, it often requires high temperatures and pressures and may lead to competing alkylation of the aromatic ring. google.com

Esterification: Phenolic hydroxyl groups can be converted to esters by reacting with acyl chlorides or acid anhydrides. libretexts.org The reaction with carboxylic acids is typically slow for phenols. To enhance reactivity, the phenol can be converted to its more reactive phenoxide form by treatment with a base like sodium hydroxide before adding the acylating agent. libretexts.org This method is used to synthesize a wide range of phenolic esters.

Table 1: Common Reagents for Hydroxyl Group Functionalization

| Reaction Type | Reagent Class | Specific Example | Product |

| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | 3-(3-Methoxyphenoxy)phenol |

| Esterification | Acyl Chloride | Ethanoyl Chloride (CH₃COCl) | 3-(3-Acetoxyphenoxy)phenol |

| Esterification | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | 3-(3-Acetoxyphenoxy)phenol |

The electron-rich aromatic rings of this compound are susceptible to electrophilic substitution reactions. The hydroxyl groups are strong activating groups, directing incoming electrophiles primarily to the ortho and para positions. byjus.com

Halogenation: Phenols can be readily halogenated without the need for a Lewis acid catalyst. byjus.com Reaction with bromine water can lead to polysubstitution. mlsu.ac.in For instance, research has described a four-step method to synthesize 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol, which involves an Ullmann reaction followed by demethylation and chlorination. nih.govresearchgate.net A similar process can yield 3-(3,5-diiodo-4-hydroxyphenoxy)phenol. researchgate.net Controlling the reaction conditions, such as using a less polar solvent and low temperatures, can favor mono-substitution. mlsu.ac.inambeed.com

Alkylation and Acylation: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. nih.gov For phenols, alkylation can be achieved by reacting the compound with an alcohol in the presence of specific catalysts or under supercritical conditions. google.comgoogle.com Hydroxyalkylation and haloalkylation can also be performed using aldehydes and other appropriate reagents. nih.gov

Nitration and Sulfonation: The aromatic rings can undergo nitration using nitric acid and sulfonation with sulfuric acid. The conditions of these reactions (e.g., temperature, acid concentration) can influence the position and degree of substitution. mlsu.ac.in With dilute nitric acid, a mixture of ortho and para nitro-phenols is typically formed. byjus.com

Table 2: Examples of Aromatic Ring Modifications on Phenolic Structures

| Reaction Type | Reagent(s) | Product Type |

| Halogenation | Bromine (Br₂) in CS₂ | Monobromophenol derivative |

| Halogenation | Bromine water | Tribromophenol derivative |

| Nitration | Dilute Nitric Acid (HNO₃) | Ortho/Para-nitrophenol derivative |

| Nitration | Concentrated Nitric Acid (HNO₃) | Trinitrophenol derivative (Picric acid) |

| Alkylation | Alkyl Halide / Lewis Acid | Alkylated phenol derivative |

| Sulfonation | Concentrated Sulfuric Acid (H₂SO₄) | Hydroxy benzene sulfonic acid derivative |

Catalytic Conversion Pathways Involving Phenoxy Structures

The phenolic moieties within this compound are targets for catalytic conversion, particularly oxidation and hydroxylation reactions. These pathways are crucial for synthesizing valuable chemical intermediates like catechols and hydroquinones from phenolic feedstocks.

Catalytic Hydroxylation: A significant area of research is the direct hydroxylation of phenol to produce dihydroxybenzenes (catechol and hydroquinone) using environmentally friendly oxidants like hydrogen peroxide (H₂O₂). scirp.orgmdpi.com Various heterogeneous catalysts have been developed for this process, including titanium silicalite zeolites (like TS-1), iron-based metal-organic frameworks (Fe-MOFs), and copper- or nickel-containing hydrotalcites. scirp.orgmdpi.comresearchgate.net The reaction typically proceeds via the formation of hydroxyl radicals that attack the aromatic ring at the ortho or para positions. scirp.org

For example, Fe-BTC, a commercially available metal-organic framework, has been shown to be an efficient catalyst for phenol hydroxylation under mild conditions using H₂O₂ as the oxidant. scirp.org Similarly, dinuclear copper complexes have been developed as synthetic analogs of the enzyme tyrosinase to catalyze the hydroxylation of phenols using dioxygen. nih.gov These catalytic systems often involve a proton-coupled electron transfer (PCET) mechanism for the phenolic O-H bond activation. nih.gov

Catalytic Oxidation: Phenols can undergo oxidative coupling reactions catalyzed by various metal complexes, including those based on copper and iron. mdpi.com These reactions can lead to the formation of C-C or C-O coupled dimers, such as diphenoquinones or other polyphenolic structures. nih.gov The reaction pathway and product distribution are highly dependent on the catalyst, oxidant, and the electronic properties of the phenol substrate. core.ac.uk For instance, the oxidation of phenols by dicopper-dioxygen complexes can produce C-C coupling dimers. nih.gov Iron(III)-porphyrin complexes, mimicking oxidative enzymes, can also catalyze the oxidation of halogenated phenols. mdpi.com

Table 3: Catalytic Systems for Phenol Hydroxylation

| Catalyst | Oxidant | Typical Products | Key Features |

| Titanium Silicalite (TS-1) | H₂O₂ | Catechol, Hydroquinone | High selectivity; commercial process (Enichem) |

| Fe-based MOFs (e.g., Fe-BTC) | H₂O₂ | Catechol, Hydroquinone | Active at room temperature; reusable catalyst scirp.orgresearchgate.net |

| Cu, Ni-containing Hydrotalcites | H₂O₂ | Catechol, Hydroquinone | High activity attributed to surface copper concentration |

| Dinuclear Copper Complexes | O₂ | Catechol, Quinone | Biomimetic of tyrosinase enzyme; operates via PCET mechanism nih.govnih.gov |

Theoretical and Computational Investigations of 3 3 Hydroxyphenoxy Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used computational method that has proven effective for studying phenolic compounds due to its balance of accuracy and computational cost. nih.govijaemr.com DFT calculations are used to determine the optimized molecular geometry and to analyze the electronic landscape of 3-(3-hydroxyphenoxy)phenol.

A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(2df,2p) to model the molecule's electronic structure accurately. ijaemr.com Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. ijaemr.com A smaller gap generally suggests that the molecule is more reactive.

Furthermore, the mapping of the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution and helps identify regions that are rich or deficient in electrons. ijaemr.com For this compound, the MEP would highlight the electronegative oxygen atoms of the hydroxyl groups as sites susceptible to electrophilic attack, while the aromatic rings would show regions of varying electron density influencing their reactivity.

Table 1: Representative Electronic Properties Calculated for Phenolic Compounds using DFT

This table presents typical data obtained for simple phenols to illustrate the outputs of DFT calculations. The values for this compound would be determined using similar computational approaches.

| Property | Phenol (B47542) | Resorcinol (B1680541) |

| HOMO Energy (eV) | -6.78 | -6.65 |

| LUMO Energy (eV) | -1.21 | -1.09 |

| HOMO-LUMO Gap (eV) | 5.57 | 5.56 |

| Dipole Moment (Debye) | 1.45 | 2.08 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at a molecular level. For phenolic compounds like this compound, which are known for their antioxidant properties, understanding the mechanisms of their reactions with free radicals is of particular interest.

A primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom from a hydroxyl group to a free radical, a process known as hydrogen abstraction. nih.gov Computational studies have been instrumental in detailing the nuances of this process, revealing that it can proceed through different pathways, most notably Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). nih.gov

Hydrogen Atom Transfer (HAT): In this one-step process, a hydrogen atom (a proton and an electron) is transferred concertedly from the phenolic hydroxyl group to the radical. researchgate.net

Proton-Coupled Electron Transfer (PCET): This mechanism involves the simultaneous transfer of a proton and an electron, but through a more complex interaction involving the reactant and transition state orbitals. nih.gov

DFT calculations can help distinguish between these mechanisms by analyzing the electronic structure of the transition state. For instance, studies on various phenols have shown that during the reaction, the hydrogen atom being transferred experiences a loss in electron density and volume, which suggests the reaction proceeds via a PCET mechanism rather than a simple HAT. nih.gov The presence of electron-donating groups on the phenolic ring generally lowers the activation energy for hydrogen abstraction, enhancing antioxidant activity. nih.gov

To quantitatively assess the antioxidant potential and reactivity of this compound, computational models are used to calculate key thermodynamic and kinetic parameters. These calculations involve mapping the potential energy surface of a reaction to identify the minimum energy pathways and the structures of transition states.

Key energetic descriptors for antioxidant activity include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation.

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the phenoxide anion.

Electron Transfer Enthalpy (ETE): The enthalpy change for the formation of the radical cation. nih.gov

By calculating the energies of the reactants, products, and the transition state connecting them, the activation energy (ΔEa) for the reaction can be determined. nih.gov An excellent correlation has been found between the reaction enthalpy (ΔH) and the activation energy, following the Evans-Polanyi principle. nih.gov These calculations provide a theoretical basis for predicting the rate and feasibility of chemical transformations involving this compound.

Table 2: Representative Thermodynamic Data for Antioxidant Activity of Phenol (Calculated)

This table illustrates the kind of energetic data calculated to predict the reactivity of phenolic compounds.

| Parameter | Value (kcal/mol) | Mechanism Relevance |

| O-H Bond Dissociation Enthalpy (BDE) | 87.5 | Hydrogen Atom Transfer (HAT) |

| Adiabatic Ionization Potential (AIP) | 190.2 | Single Electron Transfer (SET) |

| Proton Dissociation Enthalpy (PDE) | 349.5 | Sequential Proton Loss Electron Transfer (SPLET) |

| Proton Affinity (PA) | 52.7 | Sequential Proton Loss Electron Transfer (SPLET) |

| Electron Transfer Enthalpy (ETE) | 77.6 | Sequential Proton Loss Electron Transfer (SPLET) |

Prediction of Spectroscopic Parameters and Molecular Properties

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can aid in their identification and structural characterization.

For instance, DFT calculations can be used to predict the vibrational (infrared and Raman) spectra of this compound. This is achieved by first optimizing the molecular geometry to find its most stable conformation and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. github.io These calculated frequencies can be compared with experimental IR spectra to assign specific absorption bands to the vibrations of functional groups, such as the O-H stretching, C-O stretching, and aromatic C=C ring stretching modes. ijaemr.commdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. uncw.edunih.govresearchgate.net The method involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Such predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure. github.io

Table 3: Predicted Vibrational Frequencies for Key Modes in Phenolic Compounds

Illustrative data based on calculations for simple phenols, demonstrating the application for spectral prediction.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| O-H Stretch (Free) | Hydroxyl | ~3650 |

| O-H Stretch (H-bonded) | Hydroxyl | ~3400-3500 |

| C-H Stretch | Aromatic Ring | ~3050-3100 |

| C=C Ring Stretch | Aromatic Ring | ~1600, 1500 |

| C-O Stretch | Phenol | ~1250 |

| O-H Bend | Hydroxyl | ~1200 |

Applications of 3 3 Hydroxyphenoxy Phenol in Materials Science and Industrial Chemistry

Role as a Synthetic Building Block for Complex Organic Molecules

3-(3-Hydroxyphenoxy)phenol, also known as 3,3′-oxydiphenol, serves as a versatile diaryl building block in the synthesis of more complex molecular architectures. A notable application is in the creation of oxacalix[n]arenes, which are macrocyclic compounds with hydrophobic cavities capable of encapsulating smaller molecules or ions. nih.gov Specifically, 3,3′-oxydiphenol has been utilized to produce oxacalix[n]arenes with an odd number of aromatic units, such as n=5 and n=7, in high yields. nih.gov These cavitands are of significant interest in host-guest chemistry. nih.gov

The synthesis of derivatives of this compound has also led to the development of specialized chemical tools. For instance, the synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol has been instrumental in creating enhanced fluorogenic probes for the detection of reactive oxygen species like hypochlorous acid and hydroxyl radicals in biological systems.

Precursor in Natural Product Synthesis

The structural motifs present in this compound are found in various naturally occurring compounds, making it and its derivatives valuable precursors in the total synthesis of bioactive natural products. A key example is the use of a closely related derivative, 3-(3,5-dimethoxyphenoxy)phenol, as an intermediate in the synthesis of fulicineroside. researchgate.net This natural product has demonstrated significant inhibitory effects against crown gall tumors, indicating its potential as an anti-tumor agent. researchgate.net The synthesis of this precursor is typically achieved through an Ullmann-type coupling reaction, for example, by combining 1-bromo-3,5-dimethoxybenzene (B32327) with resorcinol (B1680541) in the presence of a copper iodide catalyst. researchgate.net

Development of Functional Plastics and Polymeric Materials

The incorporation of this compound and its derivatives into polymer backbones can impart desirable properties such as thermal stability, mechanical strength, and improved processability.

Polyimide Resins and High-Performance Polymers

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. zeusinc.comvt.edu The properties of polyimides can be tailored by the careful selection of their monomeric constituents. The ether linkage in molecules like this compound can introduce flexibility into the rigid polyimide backbone, improving its processability without significantly compromising its high-temperature performance. zeusinc.com

For instance, polyimides synthesized from dianhydrides and diamines containing ether linkages, such as 4,4′-oxydianiline (which shares the diaryl ether motif), exhibit a combination of high thermal stability and excellent mechanical properties. researchgate.netmdpi.com These characteristics make them suitable for demanding applications in the aerospace and electronics industries. zeusinc.com

Table 1: Representative Mechanical Properties of Aromatic Polyimide Films

| Dianhydride Monomer | Diamine Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|---|

| PMDA | ODA | - | 3.42 | 2.82 |

| BTDA | ODA | 114.19 | 3.23 | 3.58 |

| BPDA | ODA | - | - | - |

Data is illustrative of polyimides containing the oxydianiline (ODA) moiety and is intended to be representative of the properties achievable with ether-linked monomers. mdpi.com

Epoxy Resins with Enhanced Mechanical Properties

Epoxy resins are widely used thermosetting polymers valued for their strong adhesion, chemical resistance, and good mechanical properties. ijert.org However, their inherent brittleness can be a limitation in certain applications. The incorporation of phenolic compounds as modifiers or curing agents can enhance the properties of epoxy resins. Blending epoxy resins with phenolic compounds can improve mechanical performance, although the effect can be temperature-dependent. At room temperature, the addition of phenolic modifiers can increase the compressive strength of the epoxy resin by enhancing intermolecular cross-linking. mdpi.com

The use of 1,3-di(3-hydroxyphenoxy)benzene, a derivative of this compound, serves as a foundation for epoxy resins with high resistance to deformation.

Table 2: Effect of a Low-Viscosity Modifier on the Mechanical Properties of a Cured Epoxy Resin

| Modifier Content (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (°C) |

|---|---|---|---|

| 0 | 70.1 | 2.9 | 163.4 |

| 5 | 73.2 | 3.0 | 159.8 |

| 10 | 75.3 | 3.1 | 157.1 |

| 15 | 77.4 | 3.2 | 154.5 |

| 20 | 79.5 | 3.3 | 151.8 |

This table illustrates the general effect of modifiers on epoxy resin properties and is not specific to this compound. mdpi.com

Utilization in Polymer Additives and Stabilizers

The degradation of polymers, often initiated by heat, light, or residual catalysts, can lead to a loss of mechanical properties and discoloration. specialchem.com Additives are incorporated into polymers to mitigate these degradation processes.

Antioxidant Applications in Polymer Systems

Phenolic compounds are a major class of primary antioxidants used to stabilize polymers like polyethylene (B3416737) and polypropylene (B1209903). nih.govnih.gov Their mechanism of action involves donating a hydrogen atom from their hydroxyl group to reactive radical species, thereby terminating the degradation chain reactions. nih.gov The resulting phenoxy radical is stabilized by resonance, preventing it from initiating further degradation.

While specific studies on the antioxidant efficacy of this compound in polymer systems are not extensively documented in the reviewed literature, its chemical structure suggests it would function as a radical scavenger. The presence of two hydroxyl groups on its aromatic rings would allow it to interrupt the auto-oxidation cycle of polymers. The effectiveness of phenolic antioxidants is influenced by factors such as the number of phenolic groups and their steric hindrance. specialchem.com For long-term thermal stability, higher molecular weight antioxidants are often preferred to reduce volatility. specialchem.com

The performance of antioxidants in polymers is often evaluated by measuring properties such as the oxidation induction time (OIT), which indicates the material's resistance to oxidation at elevated temperatures. nih.gov

Table 3: Oxidation Induction Time (OIT) for Polypropylene with Different Antioxidants

| Antioxidant System | Concentration | OIT (minutes) |

|---|---|---|

| None | - | <1 |

| Irganox 1076 | 0.1% | ~20 |

| Resveratrol | 0.1% | ~25 |

| Irganox 1076 | 0.3% | >300 |

| Resveratrol | 0.3% | >300 |

This table shows the effectiveness of known phenolic antioxidants in polypropylene and provides a benchmark for the potential performance of other phenolic compounds. nih.gov

UV Absorber Functionalities in Materials

Ultraviolet (UV) absorbers are critical additives in polymeric materials, coatings, and cosmetics, designed to dissipate harmful UV radiation as thermal energy, thereby preventing degradation of the material. madisonpolymers.commtak.hu The mechanism of action for many organic UV absorbers, particularly those with phenolic structures, involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then rapidly and harmlessly dissipated. madisonpolymers.com

Phenol-based additives are among the most common stabilizers used in polyolefins and other polymers. mtak.hu The hydroxyphenyl triazine class of UV absorbers, for example, is noted for its effectiveness in protecting polyesters. mtak.hu While the broader class of m-aryloxy phenols is recognized for its utility in functional plastics, specific research detailing the performance of this compound as a standalone UV absorber is not extensively documented in the available literature. nih.govencyclopedia.pub However, structurally related compounds, such as 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (B77674), are known to function as UV blockers. performanceadditives.us The performance of various commercial UV absorbers, which often feature phenolic moieties, is well-characterized.

| UV Absorber Type | Typical Absorption Range (nm) | Common Polymer Applications |

|---|---|---|

| Benzophenones (e.g., UV-9, UV-531) | 290-400 | Polyvinyl chloride (PVC), Polystyrene, Epoxy Resins |

| Benzotriazoles (e.g., UV-P) | 270-380 | Polyester (B1180765), Polystyrene, Polyvinyl chloride (PVC) |

| Hydroxyphenyl triazines (e.g., Tinuvin® 1577) | UV-A Range | Polyesters, Polycarbonates mtak.husarex.com |

Integration in Catalytic Systems and Ligand Design

The hydroxyl and ether groups of phenolic compounds make them suitable candidates for ligand design in coordination chemistry and catalysis. rsc.org Phenols are known to coordinate with metal ions, and this interaction can weaken the O–H bond, which is a key factor in many catalytic cycles. rsc.org Metal complexes featuring phenolate (B1203915) ligands are studied for their potential in activating substrates and facilitating chemical transformations. nih.gov For instance, iron complexes with phenolate pendants are being investigated for applications such as MRI probes, where the coordination environment is crucial. nih.gov

Furthermore, redox non-innocent ligands, a class that includes certain complex phenol (B47542) derivatives, can act as electron reservoirs in catalytic cycles, allowing the ligand itself to participate in redox processes. mdpi.com While these principles are well-established for various phenol-based ligands, specific studies detailing the integration of this compound as a primary ligand in catalytic systems are not prominent in the reviewed literature. Research in the field often focuses on the catalytic hydrodeoxygenation (HDO) of lignin-derived phenols to produce valuable chemicals like cyclohexanols, or the degradation of phenols using Fenton-like processes with specifically designed iron complexes. nih.govresearchgate.net

Development of Radiotracer Candidates for Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide like Carbon-11 or Fluorine-18. mdpi.compitt.edu The development of novel radiotracers is a multidisciplinary effort aimed at visualizing and quantifying physiological and pathological processes in the body, such as those associated with neurological disorders or cancer. mdpi.comnih.gov

The design of a successful radiotracer begins with identifying a suitable pharmacophore that can selectively bind to a biological target of interest. nih.gov Phenolic structures are common in many biologically active molecules and drug candidates that are subsequently developed into radiotracers. libretexts.org A recent study reported the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, a derivative of the m-aryloxy phenol class, which was utilized to create a [11C]-labeled radiotracer candidate for imaging Cyclooxygenase-2 (COX-2) expression in the brain. encyclopedia.pub This demonstrates the potential of the 3-hydroxyphenoxy scaffold in this field. However, direct research on the development of this compound itself as a radiotracer candidate is not detailed in the provided sources. The process of radiotracer development is rigorous, involving synthesis, radiolabeling, and extensive in vitro and in vivo evaluation to ensure high specificity and favorable pharmacokinetics. mdpi.combioworld.com

Biological Activity Studies in Vitro and Mechanistic

Investigation as a Biochemical Probe in Biological Systems

Biochemical probes are essential tools for elucidating complex biological processes. While specific studies investigating 3-(3-Hydroxyphenoxy)phenol as a biochemical probe are not extensively documented in publicly available research, the general class of phenolic compounds has been utilized in this capacity. Phenolic compounds, due to their inherent fluorescent properties or their ability to be modified with fluorescent tags, can serve as probes to study cellular environments and interactions. These probes can be employed to monitor changes in cellular processes, such as oxidative stress, by exhibiting alterations in their fluorescence upon interaction with reactive oxygen species (ROS). The structural characteristics of this compound, featuring multiple hydroxyl groups, suggest a potential for antioxidant activity and interaction with biological macromolecules, which are desirable attributes for a biochemical probe. Further research is required to synthesize and evaluate tagged versions of this compound to explore its utility in real-time imaging and sensing within biological systems.

Modulation of Enzyme Activity and Protein Interactions

Phenolic compounds are well-known modulators of enzyme activity and protein interactions. Their ability to interact with proteins is largely attributed to the formation of hydrogen bonds and hydrophobic interactions between the hydroxyl groups and aromatic rings of the phenol (B47542) and the amino acid residues of the protein. nih.govidexx.dknih.gov These interactions can lead to conformational changes in the protein, thereby altering its function.